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Executive Summary

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by
the PTPN11 gene, has emerged as a critical node in oncogenic signaling and a key regulator
of the tumor microenvironment (TME).[1][2] SHP2 is a non-receptor protein tyrosine
phosphatase that plays a pivotal role in mediating cellular proliferation, survival, and
differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[2]
[3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various solid tumors and
hematological malignancies.[2][4] SHP389 (also known as TNO155) is a potent and selective
allosteric inhibitor of SHP2 currently under clinical investigation.[5][6] This technical guide
provides a comprehensive overview of SHP389 and its effects on the TME, summarizing key
preclinical and clinical findings, detailing experimental methodologies, and visualizing critical
signaling pathways and workflows.

Introduction to SHP2 and its Role in Cancer

SHP2 is a ubiquitously expressed phosphatase that integrates signals from receptor tyrosine
kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[2][3] It acts
as a critical signaling hub, modulating pathways that are frequently hyperactivated in cancer,
such as those driven by EGFR, KRAS, and BRAF mutations.[1][4] Beyond its cell-intrinsic roles
in promoting tumor growth, SHP2 is a key regulator of the immune landscape within the TME.
[1] It is involved in the PD-1/PD-L1 immune checkpoint pathway, influencing T-cell activation
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and exhaustion.[5][7] Furthermore, SHP2 signaling can modulate the function of various
immune cells, including macrophages and myeloid-derived suppressor cells (MDSCs), often
contributing to an immunosuppressive TME that fosters tumor progression and resistance to
therapy.[8][9] The dual role of SHP2 in both tumor cell proliferation and immune evasion makes
it a compelling therapeutic target in oncology.[10]

SHP389 (TNO155): A Potent and Selective Allosteric
SHP2 Inhibitor

SHP389 (TNO155) is an orally bioavailable, allosteric inhibitor that locks SHP2 in an auto-
inhibited conformation.[5][10] This mechanism of action provides high selectivity and potent
inhibition of SHP2 activity.[5] Preclinical studies have demonstrated that TNO155 can
effectively block RTK signaling and exhibits anti-tumor activity in various cancer models.[11]

Effects of SHP389 on the Tumor Microenvironment

SHP2 inhibition by agents like SHP389 instigates a multi-faceted remodeling of the TME,
impacting both innate and adaptive immune responses.

Modulation of T-Cell Function

SHP2 is a crucial downstream effector of the PD-1 signaling pathway, which is a major immune
checkpoint that suppresses T-cell activity.[7] Inhibition of SHP2 can augment CD8+ cytotoxic T-
cell mediated anti-tumor immunity.[10] Preclinical studies with SHP2 inhibitors have shown
increased production of effector cytokines such as IFN-y and granzyme B by tumor-infiltrating
CD8+ T-cells.[10]

Repolarization of Tumor-Associated Macrophages
(TAMS)

Tumor-associated macrophages are a key component of the TME and can exist in either a pro-
inflammatory (M1) or an anti-inflammatory, pro-tumoral (M2) state. SHP2 signaling has been
implicated in promoting the M2-like phenotype of TAMs.[12] Inhibition of SHP2 can lead to the
repolarization of TAMs from an M2 to an M1 phenotype, thereby enhancing their anti-tumor
functions.[13][14]
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Impact on Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells
with potent immunosuppressive functions. SHP2 signaling is involved in the differentiation and
function of myeloid cells.[8][15] Inhibition of SHP2 has the potential to reduce the accumulation
and suppressive activity of MDSCs within the TME.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of
SHP2 inhibitors, including SHP389 (TNO155).

Table 1: Clinical Trial Data for TNO155 (SHP389)
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Parameter Value Study/Reference
Phase | Monotherapy
(NCT03114319)
Number of Patients 118 [1][4]
Colorectal (54%), GIST (16%),
Common Cancer Types [1114]
NSCLC (12%)
1.5-70 mg QD (2w on/1w off),
) 30-50 mg BID (2w on/1w off),
Dosing Schedules [1][4]
30-60 mg QD (3w on/1w off),
40 or 50 mg QD continuous
Increased blood CPK (28%),
Most Common Treatment- peripheral edema (26%), o
Related AEs (All Grades) diarrhea (26%), acneiform
dermatitis (23%)
Stable Disease (SD) in 20% of
Best Observed Response ] [1]14]
patients
Target Inhibition (=50% )
o 60% of patients at doses =20
reduction in DUSP6 [1]
) mg/day
expression)
Phase Ib Combination with
Spartalizumab (anti-PD-1)
(NCT04000529)
Number of Patients (all doses) 57 [3]
Disease Control Rate (DCR) 26.3% [3]
Partial Response (PR) Rate 1.8% [3]
Phase Ib Combination with
JDQ433 (KRAS G12C
inhibitor) (NCT04699188)
Disease Control Rate (DCR) 83.3% [16]
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Table 2: Preclinical Data for SHP2 Inhibitors (SHP099)

Parameter Finding Model System Reference
Effect on CD8+ T-cells
IFN-y and Granzyme
B production in tumor- CT-26 colon cancer
o Increased [10]
infiltrating CD8+ T- xenograft
cells
Proliferation of CD8+ OVCAR-8 ovarian
T-cells in co-culture Increased cancer cells co- [17]
with tumor spheroids cultured with PBMCs
Effect on
Macrophages
M1 macrophage ] )
] Decreased with SHP2  LPS-induced BV2
markers (INOS, CD86, ] ) [14]
inhibition microglial cells
TNF-a, IL-103)
M2 macrophage . .
Increased with SHP2 LPS-induced BV2
markers (Arg-1, o ) ) [14]
inhibition microglial cells
CD163)
In Vivo Tumor Growth
Tumor Growth Significant reduction CT-26 colon cancer [10]
Inhibition in tumor volume xenograft
o _ _ o MC-38 and CT-26
Combination with anti-  Synergistic tumor
colon cancer [10]

PD-1 antibody

growth inhibition

xenograft models

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of SHP2

inhibitor research.
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Flow Cytometry for Tumor-Infiltrating Lymphocytes
(TILs)

Objective: To quantify and phenotype immune cell populations within the tumor.
Protocol:

o Tumor Dissociation: Freshly resected tumor tissue is mechanically minced and enzymatically
digested (e.g., using a tumor dissociation kit) to obtain a single-cell suspension.

e Cell Staining:
o Cells are washed and resuspended in FACS buffer (PBS with 2% FBS).
o Aviability dye is added to exclude dead cells.

o Cells are incubated with a cocktail of fluorescently conjugated antibodies against cell
surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) for 30 minutes at 4°C in the dark.

e Intracellular Staining (for cytokines):

o For cytokine analysis (e.g., IFN-y, Granzyme B), cells are stimulated ex vivo (e.g., with
PMA/lonomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6
hours.

o After surface staining, cells are fixed and permeabilized using a fixation/permeabilization
buffer.

o Cells are then incubated with antibodies against intracellular cytokines for 30 minutes at
4°C in the dark.

o Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer. Data is
analyzed using appropriate software to gate on specific cell populations and quantify marker
expression.

Macrophage Polarization Assay

Objective: To assess the effect of SHP2 inhibition on macrophage polarization.
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Protocol:

e Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated
from healthy donor blood by density gradient centrifugation. Monocytes are isolated by
plastic adherence and differentiated into macrophages by culturing in the presence of M-CSF
(for M2 polarization) or GM-CSF (for M1 polarization) for 6-7 days.

e Polarization and Treatment:

o On day 7, macrophages are treated with polarizing stimuli: LPS and IFN-y for M1
polarization, or IL-4 and IL-13 for M2 polarization.

o The SHP2 inhibitor (e.g., SHP389) or vehicle control is added concurrently with the
polarizing stimuli.

e Analysis of Polarization Markers: After 24-48 hours, macrophage polarization is assessed by:

o Flow Cytometry: Staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206)
surface markers.

o gPCR: Measuring the mRNA expression of M1 (e.g., INOS, TNF) and M2 (e.g., ARG1,
MRC1) signature genes.

o ELISA: Quantifying the secretion of M1 (e.g., IL-12, TNF-a) and M2 (e.g., IL-10) cytokines
in the culture supernatant.

Western Blot for p-ERK

Objective: To measure the inhibition of RAS-MAPK signaling.
Protocol:

e Cell Lysis: Cancer cells are treated with the SHP2 inhibitor or vehicle for the desired time.
Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

o SDS-PAGE and Western Blotting:
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o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.

o The membrane is incubated with a primary antibody against phosphorylated ERK (p-ERK)
overnight at 4°C.

o After washing, the membrane is incubated with an HRP-conjugated secondary antibody
for 1 hour at room temperature.

o Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL)
substrate. The membrane is then stripped and re-probed with an antibody against total ERK
as a loading control. Band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling
pathways and experimental workflows relevant to SHP389's mechanism of action.
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Caption: SHP2 in the RAS-MAPK Signaling Pathway.
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Caption: SHP2 in the PD-1 Immune Checkpoint Pathway.
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Caption: Experimental Workflow for Macrophage Polarization Assay.

Conclusion and Future Directions

SHP389 (TNO155) represents a promising therapeutic agent that targets both the intrinsic
oncogenic signaling of cancer cells and the immunosuppressive tumor microenvironment. Its
ability to modulate key immune cell populations, including T-cells and macrophages, positions it
as a valuable component of combination therapies, particularly with immune checkpoint
inhibitors and other targeted agents. The ongoing clinical trials will further elucidate the safety
and efficacy of SHP389 in various cancer types and combination regimens. Future research
should continue to explore the complex interplay between SHP2 inhibition and the diverse

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b8143749?utm_src=pdf-body-img
https://www.benchchem.com/product/b8143749?utm_src=pdf-body
https://www.benchchem.com/product/b8143749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

cellular and molecular components of the TME to identify predictive biomarkers and optimize
treatment strategies for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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